tert-butyl N-{8-oxobicyclo[3.2.1]octan-3-yl}carbamate
Description
tert-butyl N-{8-oxobicyclo[3.2.1]octan-3-yl}carbamate is a bicyclic carbamate derivative characterized by a bicyclo[3.2.1]octane scaffold with a ketone group at position 8 and a tert-butoxycarbonyl (Boc)-protected amine at position 3. Its molecular formula is C₁₃H₂₁NO₃, with a molecular weight of 239.32 g/mol (CAS: 1630906-73-8) . This compound is widely utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of bioactive molecules due to the Boc group’s stability under diverse reaction conditions. Its rigid bicyclic structure and functional group positioning make it valuable for stereochemical studies and drug design .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(8-oxo-3-bicyclo[3.2.1]octanyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-6-8-4-5-9(7-10)11(8)15/h8-10H,4-7H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYGBCMBJPUFGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC(C1)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701150114 | |
| Record name | Carbamic acid, N-(8-oxobicyclo[3.2.1]oct-3-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638771-32-0 | |
| Record name | Carbamic acid, N-(8-oxobicyclo[3.2.1]oct-3-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638771-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(8-oxobicyclo[3.2.1]oct-3-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (8-oxobicyclo[3.2.1]octan-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Organocatalyzed Intramolecular Michael Addition
The intramolecular Michael addition stands as a cornerstone for constructing the bicyclo[3.2.1]octane framework. As reported by MDPI, this method employs organocatalysts to induce stereoselective cyclization. For example, the reaction of β-ketoesters with α,β-unsaturated aldehydes in the presence of Hayashi-Jørgensen catalyst (diphenylprolinol silyl ether) and DBU (1,8-diazabicycloundec-7-ene) achieves the bicyclic structure via a domino Michael-aldol sequence.
Key steps include:
- Enamine Formation : The catalyst activates the aldehyde substrate, forming a chiral enamine intermediate.
- Michael Addition : Intramolecular attack of the enamine onto the β-ketoester moiety generates a six-membered ring.
- Aldol Cyclization : Subsequent aldol reaction closes the second ring, yielding the bicyclo[3.2.1]octane core.
Reaction conditions:
- Solvent: Chloroform or toluene
- Temperature: 25–40°C
- Yield: 60–75%
- Stereoselectivity: Up to 73% enantiomeric excess (ee) when using quinine-derived catalysts.
Multi-Step Synthesis via Bicyclo[3.2.1]octan-8-one Intermediates
A patent by WO2020136188A1 outlines a multi-step route starting from 3-azabicyclo[3.2.1]octan-8-amine . The synthesis involves:
- Carbamate Protection : Treatment of the amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) affords the Boc-protected intermediate.
- Oxidation : Selective oxidation of the bridgehead carbon using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and NaOCl yields the 8-oxo derivative.
Optimization Insights :
- Boc Protection : Conducted at 0°C to minimize side reactions.
- Oxidation : TEMPO/NaOCl system ensures chemoselectivity, avoiding over-oxidation to carboxylic acids.
- Overall Yield: 42–58% after purification by column chromatography.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and limitations of each method:
| Method | Catalysts/Reagents | Yield (%) | Stereoselectivity | Scalability | Limitations |
|---|---|---|---|---|---|
| Organocatalyzed Michael | Hayashi-Jørgensen, DBU | 60–75 | Up to 73% ee | Moderate | Sensitivity to moisture |
| Multi-Step Boc Oxidation | Boc₂O, TEMPO/NaOCl | 42–58 | N/A | High | Requires toxic oxidants |
| Ring-Closing Metathesis | Grubbs 2nd-gen catalyst | 50–65* | Moderate | Low | High catalyst cost |
*Extrapolated from analogous systems.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{8-oxobicyclo[3.2.1]octan-3-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group into an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, typically under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction may produce alcohols .
Scientific Research Applications
Structure and Molecular Characteristics
- Molecular Formula : C13H21NO3
- Molecular Weight : 239.31 g/mol
- IUPAC Name : tert-butyl (8-oxobicyclo[3.2.1]octan-3-yl)carbamate
The synthesis of this compound typically involves the reaction of a bicyclic ketone with tert-butyl carbamate, often using bases like sodium hydride or potassium carbonate in organic solvents such as THF or DCM at controlled temperatures.
Reaction Types
The compound can undergo various chemical reactions:
- Oxidation : To introduce additional functional groups.
- Reduction : Converting carbonyl groups into alcohols.
- Substitution : Participating in nucleophilic substitution reactions.
Chemistry
In organic synthesis, tert-butyl N-{8-oxobicyclo[3.2.1]octan-3-yl}carbamate serves as a valuable building block for creating more complex molecules. Its unique structure allows for diverse reactivity, making it an essential intermediate in the synthesis of various organic compounds.
Biology
The carbamate moiety can act as a protecting group for amines in peptide synthesis, facilitating the formation of peptide bonds while preventing unwanted reactions during the synthesis process.
Medicinal Chemistry
This compound is being explored as a drug precursor due to its ability to undergo multiple chemical transformations. Its potential applications include:
- Development of new pharmaceuticals targeting specific biological pathways.
- Modification of existing drugs to enhance efficacy and reduce side effects.
Industrial Applications
In the industrial sector, this compound is utilized in:
- Production of specialty chemicals.
- Formulation of coatings, adhesives, and polymers due to its stability and reactivity.
Case Study 1: Medicinal Chemistry Development
A research team investigated the use of this compound as a precursor for synthesizing novel analgesics. The compound's ability to modify existing drug structures led to improved potency and reduced side effects compared to traditional analgesics.
Case Study 2: Industrial Application in Coatings
An industrial study focused on incorporating this compound into polymer formulations for protective coatings. The results indicated enhanced durability and resistance to environmental factors compared to standard coatings without the compound.
Mechanism of Action
The mechanism by which tert-butyl N-{8-oxobicyclo[3.2.1]octan-3-yl}carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. The bicyclic structure of the compound provides steric hindrance, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, highlighting differences in substituents, ring systems, and physicochemical properties:
Structural and Functional Differences
- Ketone vs. Amine/Aza Substitution: The 8-oxo derivative (target compound) is less polar than its 8-amino (e.g., CAS: 1439905-12-0) or 8-aza (e.g., CAS: 132234-69-6) analogs, affecting solubility and reactivity. The oxo group participates in ketone-specific reactions (e.g., nucleophilic additions), while amino/aza groups enable acid-base interactions . Hydrochloride salts (e.g., CAS: 2648947-90-2) exhibit higher water solubility, critical for in vivo applications .
Ring Size and Stereochemistry :
Biological Activity
tert-butyl N-{8-oxobicyclo[3.2.1]octan-3-yl}carbamate (CAS No. 1638771-32-0) is a compound characterized by its unique bicyclic structure and functional groups, notably the tert-butyl and carbamate moieties. This article aims to explore its biological activity, synthesis methods, and potential applications based on diverse research findings.
- Molecular Formula : C13H21NO3
- Molecular Weight : 239.32 g/mol
- IUPAC Name : tert-butyl (8-oxobicyclo[3.2.1]octan-3-yl)carbamate
- Purity : 97%
Synthesis Methods
The synthesis of this compound typically involves:
- Reagents : Reaction between a bicyclic ketone and tert-butyl carbamate.
- Catalysts : Commonly sodium hydride or potassium carbonate.
- Solvents : Organic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
- Conditions : Reactions are performed at room temperature or slightly elevated temperatures .
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors:
- The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity.
- The steric hindrance provided by the bicyclic structure may influence binding affinity and specificity towards biological targets .
Biological Activity
Research indicates that this compound exhibits potential in several biological contexts:
Enzyme Inhibition Studies
In studies evaluating enzyme inhibition, compounds similar to this compound have shown promise as inhibitors for various proteases, including those involved in viral replication, such as SARS-CoV 3CL protease:
- Inhibitory Concentration (IC50) values were determined through fluorometric assays, demonstrating significant inhibition rates compared to control compounds .
Pharmacological Applications
The compound's ability to undergo diverse chemical transformations makes it a candidate for drug development:
- It serves as a building block for synthesizing more complex molecules in medicinal chemistry.
- Its reactivity allows it to be explored as a precursor for pharmaceuticals targeting specific diseases .
Case Studies
Several studies have highlighted the biological relevance of compounds structurally related to this compound:
Comparison with Similar Compounds
Comparative analysis with structurally similar compounds reveals the unique properties of this compound:
| Compound | Key Features | Biological Activity |
|---|---|---|
| tert-butyl N-{3-oxobicyclo[3.2.1]octan-8-yl}carbamate | Different positioning of oxo group | Moderate enzyme inhibition |
| rac-tert-butyl N-{(1R,2R,5S)-8-oxobicyclo[3.2.1]octan-2-yl}carbamate | Stereochemical variations | Enhanced binding affinity in certain assays |
Q & A
Q. What are the established synthetic routes for tert-butyl N-{8-oxobicyclo[3.2.1]octan-3-yl}carbamate, and how can reaction conditions be optimized?
While direct synthesis data for the 8-oxo derivative is limited, analogous carbamates on bicyclo[3.2.1]octane scaffolds are synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamates are often prepared using potassium carbonate in DMF at 100°C under sealed-tube conditions, achieving yields up to 85% . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), base strength (K₂CO₃ vs. Cs₂CO₃), or temperature to stabilize the oxo group. Monitoring by TLC or LC-MS is critical to track intermediate formation.
Q. What spectroscopic methods are recommended for characterizing this compound, and how should conflicting data be resolved?
Key techniques include:
- NMR : ¹H/¹³C NMR to confirm bicyclic scaffold integrity and carbamate connectivity.
- MS : ESI-MS for molecular ion validation (e.g., observed m/z 335.2 [M+H]⁺ in related compounds) .
- IR : To verify carbonyl (C=O) stretches (~1700 cm⁻¹). Conflicting data (e.g., unexpected splitting in NMR) may arise from stereochemical ambiguity or dynamic effects. Use variable-temperature NMR or NOE experiments to resolve conformational equilibria. Cross-validation with X-ray crystallography (if crystals are obtainable) is ideal .
Q. What are the critical handling and storage protocols for this compound?
Based on safety data for structurally similar carbamates:
- Storage : Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent hydrolysis or oxidation .
- Handling : Use PPE (gloves, goggles) due to potential irritancy (H315/H319). Avoid inhalation (H335) by working in a fume hood .
Advanced Research Questions
Q. How can computational modeling predict reactivity and stereochemical outcomes for derivatives of this compound?
Density Functional Theory (DFT) calculations can map transition states for functionalization reactions (e.g., ketone reduction or amine alkylation). For stereochemical control, molecular docking or MD simulations may predict how substituents influence bicyclic ring conformation. Software like Gaussian or Schrödinger Suite can model electronic effects of the 8-oxo group on carbamate stability .
Q. What crystallographic strategies are effective in determining the absolute configuration of this compound?
Single-crystal X-ray diffraction using SHELXL is the gold standard. Key steps:
Q. How can functionalization of the bicyclo[3.2.1]octane scaffold be achieved without compromising the 8-oxo group?
Strategies include:
- Protection : Convert the oxo group to a ketal or thioketal before nucleophilic attacks.
- Selective alkylation : Use bulky bases (e.g., LDA) to deprotonate specific positions while preserving the ketone.
- Metal-mediated reactions : Pd-catalyzed cross-couplings under mild conditions (e.g., Suzuki-Miyaura with aryl boronic acids) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
